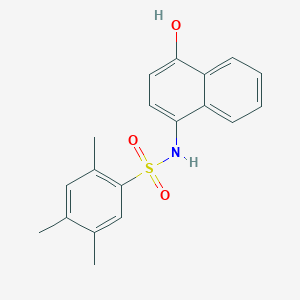
N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide, also known as TBNH, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. TBNH is a sulfonamide derivative that has shown promising results in the areas of cancer research, drug discovery, and biochemistry.
Mécanisme D'action
The mechanism of action of N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell signaling pathways. N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the activity of protein kinases, which play a crucial role in cell growth and division.
Biochemical and Physiological Effects
N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide has been shown to have anti-inflammatory and antioxidant properties. N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide has also been shown to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide. One area of interest is the development of N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the further elucidation of the mechanism of action of N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide, which could lead to the development of more potent and selective inhibitors of cell signaling pathways. Additionally, research on the synthesis and characterization of N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide analogs could lead to the discovery of new compounds with even greater potential for therapeutic applications.
Méthodes De Synthèse
N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide can be synthesized through a series of chemical reactions involving the starting materials, 4-hydroxy-1-naphthylamine and 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization or chromatography.
Applications De Recherche Scientifique
N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. In cancer research, N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide has shown promising results as a potential anti-tumor agent. Studies have shown that N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide can induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.
Propriétés
Formule moléculaire |
C19H19NO3S |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
N-(4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H19NO3S/c1-12-10-14(3)19(11-13(12)2)24(22,23)20-17-8-9-18(21)16-7-5-4-6-15(16)17/h4-11,20-21H,1-3H3 |
Clé InChI |
LSXVBXDJYQKTSO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O)C |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



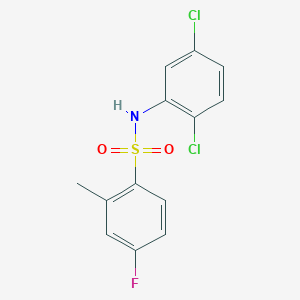
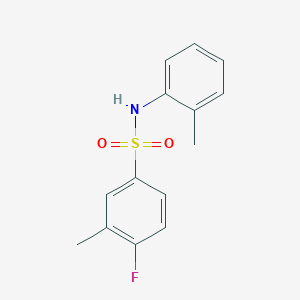
![2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B280845.png)
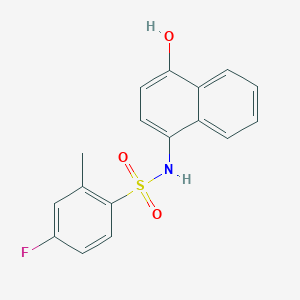
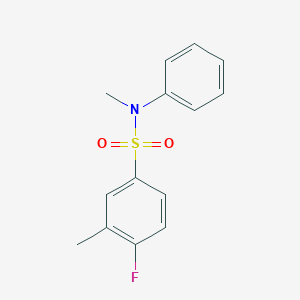
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280850.png)

![N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280859.png)
![N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280863.png)
![N-1-naphthyl-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280864.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)
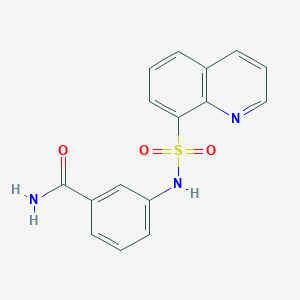
![N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280869.png)
